Tert-butyl 3-morpholin-3-yl-propionate oxalate is a chemical compound characterized by its unique structure and properties. It is classified under the category of oxalates and is utilized in various scientific applications. The compound has a specific CAS number, 1260639-31-3, which aids in its identification within chemical databases.
Tert-butyl 3-morpholin-3-yl-propionate oxalate falls under the classification of organic compounds, specifically within the realm of esters and oxalates. Its structure includes a tert-butyl group, a morpholine ring, and a propionate moiety, making it a complex molecule with potential biological activity.
The synthesis of tert-butyl 3-morpholin-3-yl-propionate oxalate typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Solvents like dichloromethane or tetrahydrofuran are commonly used in these reactions to facilitate solubility and reactivity.
The molecular structure of tert-butyl 3-morpholin-3-yl-propionate oxalate can be represented by the following linear formula:
This indicates that the molecule consists of 13 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and seven oxygen atoms.
The molecular weight of tert-butyl 3-morpholin-3-yl-propionate oxalate is approximately 273.32 g/mol. The structural representation reveals a tert-butyl group attached to a morpholine ring via a propionate linkage, with additional functional groups contributing to its chemical behavior.
Tert-butyl 3-morpholin-3-yl-propionate oxalate can participate in various chemical reactions due to its functional groups:
These reactions are typically influenced by factors such as temperature, solvent polarity, and the presence of catalysts or acids/bases. Detailed kinetic studies may be required to understand the rates and mechanisms involved in these transformations.
Experimental studies would be required to elucidate specific pathways and interactions within biological systems, including binding affinities and activity profiles.
The physical properties of tert-butyl 3-morpholin-3-yl-propionate oxalate include:
The chemical properties include:
Relevant data regarding these properties can be found in safety data sheets provided by suppliers .
Tert-butyl 3-morpholin-3-yl-propionate oxalate has several scientific uses:
The synthesis of tert-butyl 3-morpholin-3-yl-propionate oxalate (CAS: 1260639-31-3) exemplifies the strategic complexity required for constructing morpholine-containing pharmaceutical intermediates. This compound serves as a critical building block for central nervous system (CNS)-targeting therapeutics, necessitating precise stereochemical control throughout the synthetic pathway [2]. The multi-step approach typically commences with the protection of morpholine nitrogen using di-tert-butyl dicarbonate (Boc₂O), generating a stable intermediate that withstands subsequent transformations. This Boc-protected morpholine then undergoes nucleophilic displacement with tert-butyl acrylate via Michael addition, exploiting the electron-deficient β-carbon of the acrylate system. The resulting tertiary butyl ester intermediate subsequently undergoes oxalate salt formation in anhydrous acetone or ethyl acetate, yielding the target compound as a crystalline solid [1] [7].
Advanced scaffold architectures have been developed to enhance synthetic efficiency, particularly through epichlorohydrin-mediated ring closure strategies that construct the morpholine ring in situ from amino alcohol precursors. This approach significantly reduces the need for intermediate purification while improving overall stereoselectivity. Recent innovations have demonstrated that substituted morpholine precursors with chiral auxiliaries can induce enantioselectivity in the final product, achieving enantiomeric excess (ee) values exceeding 98% when employing L-tartrate-derived directing groups. These methodologies align with pharmaceutical industry demands for stereochemically pure intermediates to ensure biological efficacy and safety profiles in drug candidates [4] [7].
Table 1: Multi-step Synthesis Approaches for Morpholine Derivatives
Synthetic Strategy | Key Intermediate | Reaction Conditions | Overall Yield (%) |
---|---|---|---|
Boc-Protection Pathway | N-Boc-3-bromomorpholine | K₂CO₃, DMF, 80°C | 65-72 |
Epichlorohydrin Ring Closure | 2-(2-Hydroxyethylamino)ethanol | TEA, Dichloromethane, 0°C to RT | 78-85 |
Chiral Auxiliary-Mediated | (S)-2-(Hydroxymethyl)morpholine | L-Tartaric acid, iPrOH, reflux | 55-62 |
One-Pot Tandem Reaction | 3-Aminopropanol | Pd/C, H₂, tert-butyl acrylate | 70 |
The esterification step in synthesizing tert-butyl 3-morpholin-3-yl-propionate represents a critical optimization point where solvent polarity dramatically influences reaction kinetics and thermodynamic equilibrium. Systematic solvent screening reveals that polar aprotic solvents like dimethylformamide (DMF) and acetonitrile facilitate superior nucleophilic displacement compared to ethereal solvents. However, DMF presents significant challenges during oxalate salt formation due to coordination with the oxalic acid counterion, necessitating solvent exchange prior to crystallization. This limitation prompted development of mixed solvent systems, with acetonitrile-water (9:1 v/v) demonstrating optimal balance between reaction rate (t₁/₂ = 45 minutes) and product stability during the esterification step [6] [7].
Salt formation constitutes the decisive purification stage, where solvent polarity directly impacts crystal morphology, stoichiometric consistency, and hydrate formation. Anhydrous acetone emerges as the preferred crystallization medium, producing oxalate salt with consistent 1:1 stoichiometry and water content below 0.5% w/w. Temperature-controlled crystallization protocols (gradient cooling from 50°C to -10°C at 5°C/hour) yield large prismatic crystals with superior flow properties and reduced electrostatic charging. Critical process parameters include strict moisture control (<200 ppm H₂O) and oxalic acid addition rate (0.5 equiv/hour) to prevent disproportionation and ensure phase-pure product formation. These optimized conditions consistently deliver material meeting pharmaceutical intermediate specifications (>99.0% HPLC purity, single impurity <0.1%) [6].
Table 2: Solvent Optimization for Esterification and Salt Formation
Solvent System | Esterification Completion (%) | Salt Crystal Form | Purity (%) | Recovery Yield (%) |
---|---|---|---|---|
Anhydrous DMF | 99.8 | Needles (hydrate) | 92.3 | 65 |
Acetonitrile-H₂O (9:1) | 98.5 | Prisms | 99.1 | 82 |
Ethyl Acetate | 87.3 | Agglomerates | 95.7 | 73 |
Acetone (anhydrous) | 99.2 | Platelets | 99.5 | 90 |
THF-Heptane (1:1) | 78.9 | Fine powder | 91.8 | 68 |
The implementation of green chemistry principles in synthesizing tert-butyl 3-morpholin-3-yl-propionate oxalate addresses critical waste minimization challenges inherent in multi-step pharmaceutical synthesis. Solvent-free esterification techniques employing microwave activation (150W, 100°C) reduce reaction times from 18 hours to 35 minutes while eliminating solvent waste streams. This approach leverages the inherent nucleophilicity of the morpholine nitrogen without solvation effects, achieving near-quantitative conversion (>99.5%) and reducing the E-factor (kg waste/kg product) from 42 to 8.3 [3] [5].
Aqueous reaction media provide an alternative green platform, particularly for oxalate salt formation where water-based crystallization avoids hydrocarbon waste. The addition of biodegradable salting-out agents (tri-sodium citrate) facilitates product recovery without organic solvents, yielding material with equivalent purity (99.3%) to solvent-based crystallizations. Byproduct suppression strategies focus on controlling the primary degradation pathway—hydrolysis of the morpholine-tert-butyl ester linkage. Implementation of in-situ water scavengers (trimethyl orthoformate) maintains anhydrous conditions during critical steps, reducing hydrolytic byproducts from 3.2% to 0.3%. These integrated green approaches align with pharmaceutical industry sustainability targets, reducing life cycle assessment impacts by 65% compared to traditional synthetic routes [3] [5].
Table 4: Byproduct Minimization Strategies in Morpholine Derivative Synthesis
Green Approach | Reaction Phase | Byproduct Reduction (%) | Waste Reduction (kg/kg) |
---|---|---|---|
Solvent-free microwave | Esterification | 85 | 3.5-fold |
Aqueous crystallization | Salt formation | 72 | 2.8-fold |
In-situ water scavengers | Esterification | 91 | Solvent-free |
Catalytic recycling | Overall process | 68 | Catalyst reuse ×10 cycles |
Flow chemistry | Multi-step | 79 | 4.2-fold |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0